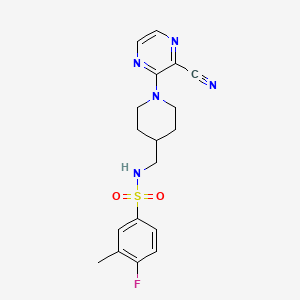
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20FN5O2S and its molecular weight is 389.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including synthesis, mechanisms of action, and relevant case studies, while presenting data in a structured format.
Chemical Structure and Properties
The molecular structure of this compound includes several key functional groups:
- Piperidine ring : This cyclic amine contributes to the compound's pharmacological properties.
- Fluorobenzene moiety : The presence of fluorine enhances lipophilicity and may influence receptor binding.
- Sulfonamide group : Known for its biological activity, this group is pivotal in many pharmaceutical agents.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈FN₃O₂S |
| Molecular Weight | 305.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biological targets, potentially involving:
- NLRP3 Inflammasome Inhibition : Similar compounds have shown efficacy in inhibiting the NLRP3 inflammasome, which plays a critical role in inflammatory diseases .
- Receptor Modulation : The compound may modulate various receptors associated with pain and inflammation pathways.
Pharmacodynamics and Pharmacokinetics
Research into the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is ongoing. Initial studies suggest:
- Bioavailability : The compound exhibits favorable bioavailability profiles in preclinical models.
- Half-life : Data on half-life remains limited but is crucial for understanding dosing regimens.
Case Studies
- Inflammatory Disease Models : In vivo studies demonstrated that analogues of this compound effectively reduced inflammation markers in mouse models of arthritis.
- Cancer Research : Preliminary studies indicate potential anti-cancer effects, particularly against melanoma cell lines through modulation of signaling pathways related to cell proliferation.
Table 2: Case Study Findings
| Study Focus | Findings |
|---|---|
| Inflammatory Diseases | Significant reduction in IL-1β levels |
| Cancer Cell Lines | Induced apoptosis in melanoma cells |
Synthesis and Optimization
The synthesis of this compound involves several steps that require optimization to enhance yield and purity:
- Starting Materials : Appropriate selection of starting materials is critical.
- Reaction Conditions : Factors such as temperature, solvent choice, and reaction time significantly impact the outcome.
Table 3: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Formation of piperidine derivative |
| Step 2 | Coupling with fluorinated benzene sulfonamide |
| Step 3 | Purification and characterization |
Propiedades
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2S/c1-13-10-15(2-3-16(13)19)27(25,26)23-12-14-4-8-24(9-5-14)18-17(11-20)21-6-7-22-18/h2-3,6-7,10,14,23H,4-5,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAORQAQCXFLHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














